5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole
Description
Properties
IUPAC Name |
5-(bromomethyl)-1-(2-chlorophenyl)-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClF3N2/c12-6-7-5-10(11(14,15)16)17-18(7)9-4-2-1-3-8(9)13/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUSFZUJDIXUBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC(=N2)C(F)(F)F)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents to form the pyrazole core.
Introduction of Substituents: The bromomethyl, chlorophenyl, and trifluoromethyl groups are introduced through various substitution reactions. For instance, bromomethylation can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole can undergo several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl and chlorophenyl groups.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromomethyl group can yield azides, nitriles, or thiols, while oxidation of the chlorophenyl group can produce chlorobenzoic acids.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research has indicated that pyrazole derivatives exhibit promising antiviral properties, particularly against HIV. For instance, compounds similar to 5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole have been synthesized and evaluated for their ability to inhibit HIV replication. A study highlighted that specific structural modifications in pyrazoles can enhance their efficacy in inhibiting viral replication, with some compounds achieving micromolar activity against HIV-1 .
Anti-inflammatory Properties
Another significant application of this compound lies in its potential as an anti-inflammatory agent. Pyrazole derivatives have been explored for their therapeutic effects on inflammation-related disorders such as arthritis. The presence of specific substituents, like the trifluoromethyl group, has been linked to improved anti-inflammatory activity, making these compounds candidates for further development in treating chronic inflammatory conditions .
Agrochemical Applications
Pesticidal Activity
The structure of this compound lends itself to applications in agrochemicals, particularly as a pesticide. Studies have shown that pyrazole-based compounds can act as effective insecticides and fungicides. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially increasing its bioavailability and effectiveness against various pests .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The introduction of bromine and trifluoromethyl groups is critical for enhancing biological activity. Understanding the SAR is essential for optimizing the compound's efficacy and minimizing toxicity.
| Structural Feature | Biological Activity |
|---|---|
| Bromine Substitution | Enhances antiviral activity |
| Trifluoromethyl Group | Increases lipophilicity and potency |
| Chlorophenyl Ring | Contributes to anti-inflammatory effects |
Case Studies
Case Study: Anti-HIV Activity
In a study examining the antiviral properties of pyrazole derivatives, a series of compounds were synthesized and tested for their ability to inhibit HIV-1 replication. The results indicated that certain modifications led to increased potency, with some compounds showing EC50 values below 1 μM, highlighting the potential of these derivatives as therapeutic agents against HIV .
Case Study: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in animal models of arthritis. The study reported significant reductions in inflammatory markers and joint swelling following treatment with selected pyrazoles, suggesting that these compounds could be developed into effective anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromomethyl group can facilitate covalent binding to target proteins.
Comparison with Similar Compounds
5-(4-Methylphenyl)-3-trifluoromethyl-1H-pyrazole
- Structure : Lacks bromomethyl and 2-chlorophenyl groups; methylphenyl at position 4.
- Key Differences :
- Reduced reactivity due to absence of bromomethyl (a leaving group).
- Lower steric hindrance compared to the ortho-chlorophenyl substituent.
- Application : Identified as an impurity in celecoxib synthesis, highlighting its relevance in pharmaceutical quality control .
5-Methyl-1-(3-methylbenzyl)-4-nitro-3-(trifluoromethyl)-1H-pyrazole
- Structure : Nitro group at position 4, 3-methylbenzyl at position 1.
- Key Differences :
- The nitro group introduces strong electron-withdrawing effects, altering electronic properties compared to bromomethyl.
- Benzyl substituent provides different steric interactions than 2-chlorophenyl.
- Application : Investigated as a GLUT1 inhibitor, demonstrating the pharmacological versatility of trifluoromethyl-pyrazoles .
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl-1H-pyrazole
- Structure : Para-chlorophenyl at position 5 and para-methoxyphenyl at position 1.
- Key Differences :
- Methoxy group (electron-donating) vs. chloro (electron-withdrawing) alters electronic distribution.
- Para-substitution on phenyl rings reduces steric hindrance compared to ortho-chlorophenyl.
- Relevance : Structural data (MDL: MFCD02179214) supports its use in material science .
4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one
- Structure : Dihydro-pyrazol-3-one core with bromomethyl and bromo substituents.
- Key Differences :
- The dihydro-pyrazol-3-one ring introduces tautomerism, absent in the target compound.
- Additional bromo group enhances electrophilicity but reduces stability.
- Synthesis : Example 5.23 in patent applications highlights its utility in halogen-rich intermediates .
Physicochemical and Reactivity Comparisons
| Property | Target Compound | 5-(4-Methylphenyl)-3-trifluoromethyl-1H-pyrazole | 5-Methyl-1-(3-methylbenzyl)-4-nitro-3-(trifluoromethyl)-1H-pyrazole |
|---|---|---|---|
| Reactivity (Bromomethyl) | High (SN2 site) | None | None |
| Electron Effects | Moderate (Cl, CF3) | Weak (methylphenyl) | Strong (NO2, CF3) |
| Steric Hindrance | High (ortho-Cl) | Low | Moderate (benzyl) |
| Lipophilicity (LogP) | ~3.2 (estimated) | ~2.8 | ~3.5 |
Biological Activity
5-Bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications based on various research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a pyrazole ring substituted with bromomethyl and trifluoromethyl groups, which are known to influence its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit a broad spectrum of antimicrobial activities. A study demonstrated that compounds similar to this compound showed effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of halogen substituents, such as bromine and chlorine, enhances the antimicrobial potency by increasing lipophilicity and facilitating membrane penetration .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have been well-documented. For instance, compounds with similar structures have been tested in vivo for their ability to reduce carrageenan-induced paw edema in rats, showing comparable efficacy to established anti-inflammatory drugs like indomethacin. This suggests that this compound may also exert significant anti-inflammatory effects .
Anticancer Potential
The anticancer properties of pyrazoles have garnered attention, particularly their ability to inhibit tumor growth. In vitro studies have shown that pyrazoles can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For example, specific derivatives have been reported to inhibit DNA topoisomerase IB (Top1), an important target in cancer therapy .
The mechanism of action for this compound involves interaction with specific biological targets. The compound is believed to form covalent bonds with target proteins via electrophilic attack facilitated by the bromomethyl group. This property is particularly useful in photoaffinity labeling applications, allowing researchers to study protein interactions in cellular environments .
Pharmacokinetics
Pharmacokinetic studies indicate that the bioavailability of pyrazole derivatives can be influenced by their chemical structure and substituents. Factors such as solubility, stability in biological systems, and metabolic pathways play crucial roles in determining the efficacy of these compounds in therapeutic applications .
Case Studies
Several case studies illustrate the potential applications of this compound:
Q & A
Q. Key Intermediates :
Basic: How is the structural characterization of this compound performed, and what crystallographic parameters are reported?
Answer:
Techniques :
- X-ray crystallography : Determines absolute configuration and packing interactions. SHELX programs (e.g., SHELXL, SHELXS) are widely used for refinement .
- NMR spectroscopy : H and C NMR confirm substituent positions and purity. For example, H NMR of related pyrazoles shows characteristic trifluoromethyl peaks at δ 120–125 ppm (CF) .
Q. Crystallographic Data (Example) :
| Parameter | Value (from ) |
|---|---|
| Space group | Orthorhombic, P222 |
| a, b, c (Å) | 11.3476, 14.0549, 15.954 |
| Volume (ų) | 2544.5 |
| Z | 4 |
| Reference : |
Advanced: How can reaction conditions be optimized to improve yields in the synthesis of bromomethyl-substituted pyrazoles?
Answer:
Critical factors include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh)) enhance cross-coupling efficiency. For example, Suzuki reactions with aryl boronic acids achieve >80% yields in degassed DMF/HO .
- Solvent systems : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while methanol/water mixtures aid in precipitation .
- Temperature control : Bromomethylation at 0–5°C minimizes side reactions like over-halogenation .
Q. Case Study :
| Condition | Yield Improvement | Reference |
|---|---|---|
| Pd(PPh) in DMF/HO | 85% → 92% | |
| NBS at 4°C | 60% → 78% |
Advanced: How do structural modifications (e.g., substituent position) influence biological activity, and what contradictions exist in pharmacological data?
Answer:
- Substituent effects :
- Trifluoromethyl at position 3 enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds .
- 2-Chlorophenyl at position 1 increases COX-2 selectivity, but conflicting data show reduced activity in some anti-inflammatory assays due to steric hindrance .
Q. Contradictions :
- A study on COX inhibition reported IC = 0.8 μM for a 4-methoxyphenyl analog, while a 4-fluorophenyl derivative showed IC = 2.3 μM , suggesting electronic effects dominate over steric factors .
Advanced: What computational methods are used to analyze structure-activity relationships (SAR) for pyrazole derivatives?
Answer:
- Molecular docking : Programs like AutoDock Vina model interactions with targets (e.g., COX-2, carbonic anhydrase IX). For example, docking studies reveal hydrogen bonding between the trifluoromethyl group and Thr in COX-2 .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity. The trifluoromethyl group lowers the LUMO energy, enhancing electrophilicity .
Q. Table: Key Computational Parameters
| Parameter | Value (Example) | Relevance |
|---|---|---|
| HOMO (eV) | -6.2 | Electron donation capacity |
| LUMO (eV) | -1.8 | Electrophilicity |
| Binding affinity (kcal/mol) | -9.5 | COX-2 inhibition |
Advanced: How are purification challenges addressed for halogenated pyrazoles, particularly with bromomethyl groups?
Answer:
- Chromatography : Reverse-phase HPLC with C18 columns resolves polar byproducts. Gradient elution (20–80% acetonitrile/water) is effective .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals, leveraging solubility differences between the product and unreacted bromine sources .
Q. Yield vs. Purity Trade-off :
| Method | Purity (%) | Yield (%) |
|---|---|---|
| HPLC | 99 | 70 |
| Recrystallization | 95 | 85 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
